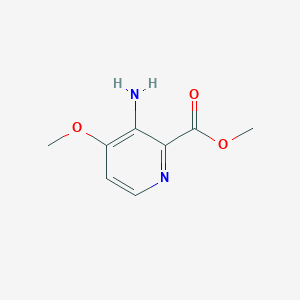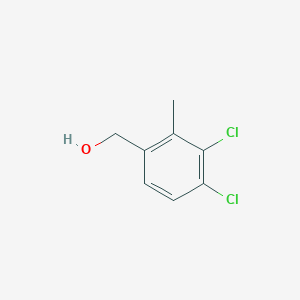
(3,4-Dichloro-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichloro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenylmethanol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts can enhance the efficiency of the chlorination process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dichloro-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-2-methylbenzaldehyde or 3,4-dichloro-2-methylbenzophenone.
Reduction: Formation of 3,4-dichloro-2-methylphenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(3,4-Dichloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,4-Dichloro-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity. The molecular pathways involved can vary, but they often include interactions with cellular proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dichlorophenyl)methanol: Lacks the methyl group at the 2 position, which can affect its reactivity and applications.
(2,4-Dichloro-3-methylphenyl)methanol: Similar structure but with different chlorine substitution, leading to variations in chemical behavior.
(3,4-Dichloro-2-methylbenzyl alcohol): Similar compound with a different functional group, affecting its chemical properties and uses.
Uniqueness
(3,4-Dichloro-2-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of chlorine atoms and a methyl group on the phenyl ring provides distinct properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C8H8Cl2O |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
(3,4-dichloro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
Clé InChI |
TYRDINDLBPWVIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
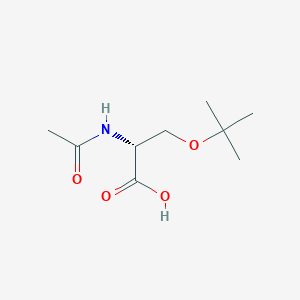
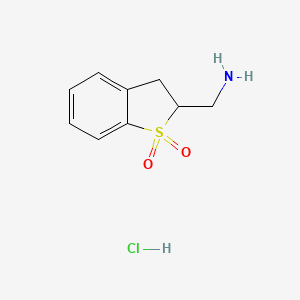
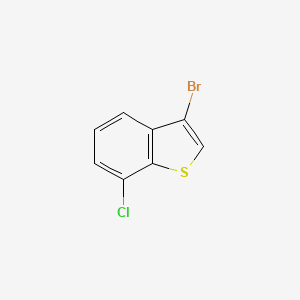
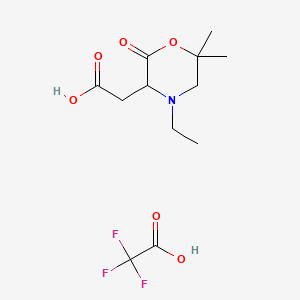
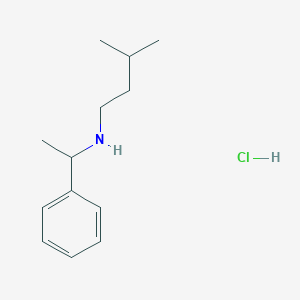


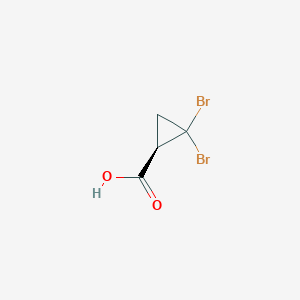


![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)
